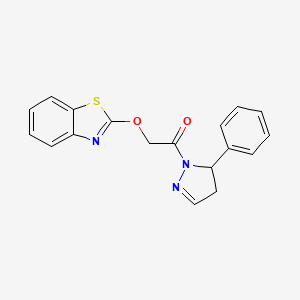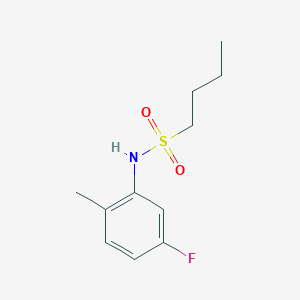![molecular formula C20H15F2N3O B5442849 3,7-bis(4-fluorophenyl)-2-(methoxymethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5442849.png)
3,7-bis(4-fluorophenyl)-2-(methoxymethyl)pyrazolo[1,5-a]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,7-bis(4-fluorophenyl)-2-(methoxymethyl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is characterized by its unique structure, which includes two 4-fluorophenyl groups and a methoxymethyl group attached to a pyrazolo[1,5-a]pyrimidine core. The presence of fluorine atoms and the methoxymethyl group can significantly influence the compound’s chemical properties and biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-bis(4-fluorophenyl)-2-(methoxymethyl)pyrazolo[1,5-a]pyrimidine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrazole Ring: The initial step involves the synthesis of a pyrazole derivative. This can be achieved by reacting hydrazine with an appropriate β-diketone under acidic or basic conditions.
Cyclization to Form Pyrazolo[1,5-a]pyrimidine: The pyrazole derivative is then subjected to cyclization with a suitable aldehyde or ketone in the presence of a catalyst, such as a Lewis acid, to form the pyrazolo[1,5-a]pyrimidine core.
Introduction of Fluorophenyl Groups:
Methoxymethylation: The final step involves the methoxymethylation of the pyrazolo[1,5-a]pyrimidine core, which can be achieved using methoxymethyl chloride in the presence of a base like sodium hydride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize costs.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxymethyl group, leading to the formation of aldehyde or carboxylic acid derivatives.
Reduction: Reduction reactions can target the pyrazolo[1,5-a]pyrimidine core or the fluorophenyl groups, potentially yielding partially or fully hydrogenated products.
Substitution: The fluorine atoms on the phenyl rings can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Aldehyde or carboxylic acid derivatives.
Reduction: Hydrogenated pyrazolo[1,5-a]pyrimidine derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
科学的研究の応用
3,7-bis(4-fluorophenyl)-2-(methoxymethyl)pyrazolo[1,5-a]pyrimidine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 3,7-bis(4-fluorophenyl)-2-(methoxymethyl)pyrazolo[1,5-a]pyrimidine depends on its interaction with biological targets. The fluorophenyl groups can enhance binding affinity to certain enzymes or receptors, while the pyrazolo[1,5-a]pyrimidine core can interact with nucleic acids or proteins. The methoxymethyl group may influence the compound’s solubility and membrane permeability, affecting its bioavailability and distribution within biological systems.
類似化合物との比較
Similar Compounds
- 3,7-bis(4-chlorophenyl)-2-(methoxymethyl)pyrazolo[1,5-a]pyrimidine
- 3,7-bis(4-bromophenyl)-2-(methoxymethyl)pyrazolo[1,5-a]pyrimidine
- 3,7-bis(4-methylphenyl)-2-(methoxymethyl)pyrazolo[1,5-a]pyrimidine
Uniqueness
Compared to its analogs, 3,7-bis(4-fluorophenyl)-2-(methoxymethyl)pyrazolo[1,5-a]pyrimidine is unique due to the presence of fluorine atoms, which can significantly alter its electronic properties and biological activity. Fluorine atoms can enhance the compound’s metabolic stability and binding affinity to biological targets, making it a valuable compound for drug development and other scientific research applications.
特性
IUPAC Name |
3,7-bis(4-fluorophenyl)-2-(methoxymethyl)pyrazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F2N3O/c1-26-12-17-19(14-4-8-16(22)9-5-14)20-23-11-10-18(25(20)24-17)13-2-6-15(21)7-3-13/h2-11H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVHWSZFWRLMUHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NN2C(=CC=NC2=C1C3=CC=C(C=C3)F)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
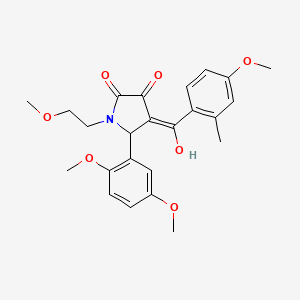
![4-bromo-N-[2-(4-bromophenyl)-2-oxoethyl]benzamide](/img/structure/B5442778.png)
![N-(4-fluorophenyl)-N'-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}urea](/img/structure/B5442783.png)
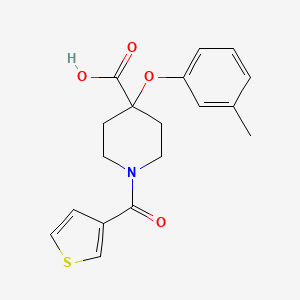
![N-(2-ethoxyphenyl)-N'-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}urea](/img/structure/B5442817.png)
![5-acetyl-3-(diphenylmethyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5442825.png)
![2-(1-benzyl-3-oxo-2-piperazinyl)-N-[1,1-bis(hydroxymethyl)propyl]acetamide](/img/structure/B5442833.png)
![1-[(1-acetyl-4-piperidinyl)carbonyl]-4-(2-chloro-4-fluorobenzyl)piperazine](/img/structure/B5442842.png)
![7-methyl-2-[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5442843.png)
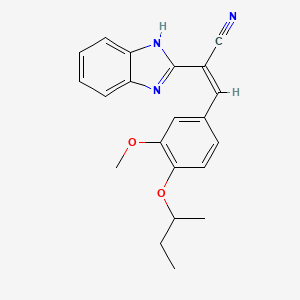
![N-allyl-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methylbenzamide](/img/structure/B5442851.png)
![N-[1-(2,5-dimethoxyphenyl)ethyl]-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B5442854.png)
